An In-Depth Technical Guide to the Synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
An In-Depth Technical Guide to the Synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid. The synthesis is presented in two primary stages: the preparation of the key intermediate, 5,5-dimethylhydantoin, via the Bucherer-Bergs reaction, followed by a regioselective N1-alkylation to introduce the acetic acid moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It emphasizes the mechanistic rationale behind the procedural steps, ensuring a deep understanding of the underlying chemical principles for successful and reproducible synthesis.
Introduction
(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is a substituted hydantoin derivative. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The strategic introduction of an acetic acid functional group at the N1 position of the 5,5-dimethylhydantoin core can significantly influence the molecule's physicochemical properties, such as solubility and its potential for further chemical modification or interaction with biological targets. This guide delineates a reliable synthetic route to this compound, focusing on practical and well-established chemical transformations.
Part 1: Synthesis of the Precursor: 5,5-Dimethylhydantoin
The foundational step in the synthesis of our target molecule is the preparation of 5,5-dimethylhydantoin. For this, the Bucherer-Bergs reaction stands out as a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone, an alkali metal cyanide, and ammonium carbonate.[1][2]
Reaction Pathway: The Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin
Caption: Bucherer-Bergs synthesis of 5,5-dimethylhydantoin.
Mechanism and Rationale
The Bucherer-Bergs reaction is a multicomponent reaction that proceeds through several key intermediates.[3] Initially, the ketone (acetone) reacts with the cyanide ion to form a cyanohydrin. Concurrently, ammonium carbonate exists in equilibrium with ammonia and carbon dioxide. The ammonia then reacts with the cyanohydrin to form an α-aminonitrile. The amino group of this intermediate subsequently attacks carbon dioxide, leading to a carbamic acid derivative which undergoes an intramolecular cyclization to form an imino-oxazolidinone. This intermediate then rearranges to the more stable hydantoin ring system.[3] This one-pot synthesis is highly efficient due to the concurrent nature of these transformations.
Detailed Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin
The following protocol is adapted from established literature procedures for the Bucherer-Bergs reaction.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetone | 58.08 | 58.0 g (73.4 mL) | 1.0 |
| Potassium Cyanide | 65.12 | 65.1 g | 1.0 |
| Ammonium Carbonate | 96.09 | 192.2 g | 2.0 |
| Water | 18.02 | 600 mL | - |
| Ethanol (50%) | - | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
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In a well-ventilated fume hood, a solution of potassium cyanide (65.1 g, 1.0 mol) and ammonium carbonate (192.2 g, 2.0 mol) in 600 mL of water is prepared in a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
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The solution is warmed to 40-50 °C with stirring to ensure complete dissolution.
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Acetone (58.0 g, 1.0 mol) is added dropwise to the stirred solution over a period of 30 minutes.
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After the addition is complete, the reaction mixture is heated to 60-65 °C and maintained at this temperature with vigorous stirring for 4-5 hours.
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The reaction mixture is then cooled to room temperature and carefully acidified with concentrated hydrochloric acid to a pH of approximately 6-7. The acidification should be done slowly and with cooling, as it is an exothermic process and generates hydrogen cyanide gas.
-
The precipitated crude 5,5-dimethylhydantoin is collected by vacuum filtration and washed with cold water.
-
The crude product is recrystallized from hot water or 50% ethanol to yield pure 5,5-dimethylhydantoin as a white crystalline solid.
Expected Yield: 75-85%
Part 2: Synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
The second stage of the synthesis involves the selective alkylation of the N1 position of 5,5-dimethylhydantoin. Hydantoins possess two acidic protons at the N1 and N3 positions. The N3 proton is generally more acidic and therefore more readily deprotonated and alkylated under standard basic conditions.[5] To achieve selective N1-alkylation, a strategic choice of a strong, sterically hindered base is crucial. Strong potassium bases, such as potassium tert-butoxide (tBuOK), have been shown to facilitate the formation of the N1-anion, leading to preferential alkylation at this position.[5][6]
Reaction Pathway: N1-Carboxymethylation of 5,5-Dimethylhydantoin
Caption: Two-step synthesis of the target molecule.
Mechanism and Rationale
The use of a strong base like potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF) is key to the regioselectivity of this reaction. The bulky tert-butoxide anion preferentially deprotonates the less sterically hindered N1 position, leading to the formation of the corresponding potassium salt. This N1-anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a classic SN2 reaction to form the intermediate ester. The subsequent hydrolysis of the ethyl ester, which can be carried out under either acidic or basic conditions, yields the final carboxylic acid product.
Detailed Experimental Protocol: Synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5,5-Dimethylhydantoin | 128.13 | 12.8 g | 0.1 |
| Potassium tert-butoxide (tBuOK) | 112.21 | 12.3 g | 0.11 |
| Ethyl chloroacetate | 122.55 | 13.5 g (12.1 mL) | 0.11 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Hydrochloric Acid (e.g., 2M) | - | As needed | - |
| Sodium Hydroxide (e.g., 2M) | - | As needed | - |
| Ethyl acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Procedure:
Step 1: Synthesis of Ethyl (4,4-dimethyl-2,5-dioxo-imidazolidin-1-yl)acetate
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 5,5-dimethylhydantoin (12.8 g, 0.1 mol) and anhydrous tetrahydrofuran (200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (12.3 g, 0.11 mol) portion-wise to the stirred suspension. The mixture will become a clear solution as the potassium salt of the hydantoin forms.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (4,4-dimethyl-2,5-dioxo-imidazolidin-1-yl)acetate. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Hydrolysis to (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
-
Dissolve the crude ethyl ester from the previous step in a suitable solvent mixture (e.g., THF/water or ethanol/water).
-
Add an excess of a base (e.g., 2M sodium hydroxide solution) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully acidify with 2M hydrochloric acid to a pH of approximately 2-3.
-
The precipitated (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the pure product.
Conclusion
This guide has detailed a logical and experimentally sound two-stage synthesis for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid. The initial preparation of 5,5-dimethylhydantoin via the well-established Bucherer-Bergs reaction provides a reliable source of the key precursor. The subsequent regioselective N1-alkylation, employing a strong potassium base to direct the carboxymethylation to the desired nitrogen, is a critical and enabling step. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers to synthesize this valuable hydantoin derivative for applications in medicinal chemistry and drug discovery.
References
-
Ware, E. The Chemistry of the Hydantoins. Chemical Reviews. 1950, 46 (3), 403–470. [Link]
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Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron. 2005, 61 (46), 10827-10852. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]
-
5,5-Dimethylhydantoin. Organic Syntheses Procedure. [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. J-Stage. [Link]
-
Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins 7-10. ResearchGate. [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. ResearchGate. [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
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